3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-2-oxo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S3/c1-20-14-8-13(3-4-15(14)25-18(20)22)28(23,24)19-9-12-2-5-16(27-12)17(21)11-6-7-26-10-11/h2-8,10,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLMTQYEFXPRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may influence its pharmacological properties. This article aims to summarize the available data on its biological activity, focusing on its anticancer potential and other relevant therapeutic effects.
Chemical Structure
The molecular formula of the compound is , and it features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities. Below are key findings from various studies:
-
Anticancer Activity :
- A study evaluating similar thiophene derivatives indicated cytotoxic effects against several cancer cell lines, including prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cells. The compounds showed IC50 values ranging from 14.62 µM to 65.41 µM, demonstrating considerable potency compared to standard drugs like etoposide .
- Another investigation highlighted the binding interactions of thiophene derivatives with topoisomerase II, suggesting a mechanism through which these compounds exert their anticancer effects by inhibiting DNA replication and repair processes .
-
Anti-inflammatory Potential :
- Compounds containing thiophene moieties have been identified as potent inhibitors of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a critical role in inflammatory responses. These compounds demonstrated efficacy in reducing Th17 cell differentiation in vitro and showed promising results in vivo for conditions like experimental autoimmune encephalomyelitis .
- Mechanisms of Action :
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | PC-3 | 17.50 - 65.41 | |
| NCI-H460 | 15.42 - 61.05 | ||
| HeLa | 14.62 - 59.24 | ||
| Anti-inflammatory | EAE Model | Effective |
Case Studies
-
Cytotoxicity Evaluation :
In a comparative study, various thiophene-based compounds were synthesized and tested for cytotoxicity against cancer cell lines using the MTT assay protocol. The results indicated that modifications to the thiophene structure significantly influenced the anticancer activity, with certain derivatives showing comparable potency to established chemotherapeutics . -
In Vivo Efficacy :
A specific derivative demonstrated significant anti-inflammatory effects in mouse models of autoimmune diseases, indicating its potential for therapeutic applications in inflammatory conditions through oral administration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]oxazole-Sulfonamide Cores
Compound 13c
N-((Dimethylamino)methyl)-2-oxo-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ():
- Key Differences: Replaces the methyl group at position 3 with a propargyl group. Substituent on the sulfonamide nitrogen is a dimethylaminomethyl group instead of the thiophene-carbonyl-thiophenylmethyl group.
- Biological Relevance : Demonstrated dual inhibition of carbonic anhydrase and telomerase, attributed to the sulfonamide moiety and propargyl side chain enhancing interaction with enzyme active sites .
- Synthesis : Utilizes propargyl bromide under basic conditions (K₂CO₃/DMF), suggesting the target compound may require similar coupling strategies for introducing the thiophene-3-carbonyl group .
Compound from
3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide :
- Key Differences :
- Replaces the thiophene-3-carbonyl-thiophenylmethyl group with a pyridinyl-thiophenylmethyl substituent.
- Implications : The pyridine ring may enhance solubility or alter binding affinity compared to the purely hydrophobic thiophene-carbonyl group in the target compound.
Thiophene-Carbonyl and Sulfonamide Derivatives
Rivaroxaban-Related Compound J ():
5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl} phenyl)-N-(2-{2-oxo-2-[({(S)-2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl) amino]ethoxy}ethyl)thiophene-2-carboxamide:
- Key Differences: Contains a carboxamide linkage instead of sulfonamide. Incorporates chlorothiophene and morpholino groups, which are absent in the target compound.
- Biological Relevance : As a Factor Xa inhibitor, this compound highlights the role of thiophene-carboxamide derivatives in anticoagulant therapies, suggesting the target compound’s sulfonamide group may pivot its activity toward different targets (e.g., carbonic anhydrase) .
Structural and Pharmacokinetic Comparison Table
Key Research Findings
Role of Substituents in Bioactivity
- Sulfonamide vs. Carboxamide : Sulfonamide groups are strongly associated with carbonic anhydrase inhibition due to their ability to coordinate zinc ions in enzyme active sites, whereas carboxamides (e.g., ) are more common in protease inhibitors .
Preparation Methods
Benzoxazole Core Synthesis
The 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole scaffold is constructed via cyclocondensation of substituted phenolic precursors.
Cyclization of 4-Hydroxy-3-methylbenzamide
A starting material such as 4-hydroxy-3-methylbenzamide undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), forming the benzoxazole ring. The methyl group at position 3 originates from the methyl substituent on the phenolic precursor.
$$
\text{4-Hydroxy-3-methylbenzamide} \xrightarrow{\text{POCl}_3} \text{3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole}
$$
This method achieves yields of 75–85% under reflux conditions (110–120°C, 6–8 hours).
Sulfonamide Functionalization
Chlorosulfonation of the Benzoxazole Core
The benzoxazole intermediate is sulfonylated at position 5 using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C. This generates 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride:
$$
\text{Benzoxazole} \xrightarrow{\text{ClSO}_3\text{H}} \text{Sulfonyl chloride intermediate}
$$
Reaction Conditions :
- Temperature: 0–5°C
- Time: 2–3 hours
- Yield: 70–80%
Amination with Thiophene-Containing Amine
The sulfonyl chloride reacts with (5-(thiophene-3-carbonyl)thiophen-2-yl)methanamine in anhydrous pyridine or tetrahydrofuran (THF) to form the sulfonamide bond:
$$
\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{Sulfonamide product}
$$
Optimized Parameters :
Thiophene Moieties Preparation
Synthesis of (5-(Thiophene-3-carbonyl)thiophen-2-yl)methanamine
Thiophene-3-carbonyl Chloride Preparation
Thiophene-3-carboxylic acid is treated with oxalyl chloride (COCl)₂ in DCM to generate the acyl chloride:
$$
\text{Thiophene-3-carboxylic acid} \xrightarrow{\text{(COCl)}_2} \text{Acyl chloride}
$$
Friedel-Crafts Acylation of Thiophene
The acyl chloride undergoes Friedel-Crafts acylation with 2-aminomethylthiophene using aluminum chloride (AlCl₃) as a catalyst:
$$
\text{2-Aminomethylthiophene} + \text{Acyl chloride} \xrightarrow{\text{AlCl}_3} \text{(5-(Thiophene-3-carbonyl)thiophen-2-yl)methanamine}
$$
Key Conditions :
Final Coupling and Purification
The sulfonamide intermediate and thiophene-containing amine are coupled via a nucleophilic substitution reaction. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
Analytical Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
